An In-depth Technical Guide to the Chemical Properties of 2-Bromothiazol-4-amine Hydrobromide
An In-depth Technical Guide to the Chemical Properties of 2-Bromothiazol-4-amine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromothiazol-4-amine hydrobromide is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of a bromine atom and an amine group on the thiazole ring provides reactive sites for further chemical modifications, making it a key intermediate in the exploration of novel bioactive compounds. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical characterization of 2-Bromothiazol-4-amine hydrobromide, aimed at supporting its effective utilization in research and development.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of 2-Bromothiazol-4-amine hydrobromide is presented below. It is important to note that while some data is readily available, specific experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the public domain and may require experimental determination.
| Property | Value | Source |
| CAS Number | 41731-35-5 | [1][2] |
| Molecular Formula | C₃H₄Br₂N₂S | [2] |
| Molecular Weight | 259.95 g/mol | [2] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 2-Bromothiazol-4-amine hydrobromide is not extensively documented in readily accessible literature, a general synthetic approach can be inferred from established methods for the synthesis and bromination of 2-aminothiazole derivatives. The synthesis would likely involve a two-step process: the formation of the 2-aminothiazole ring, followed by bromination and subsequent formation of the hydrobromide salt.
Logical Synthesis Workflow:
Caption: A logical workflow for the synthesis of 2-Bromothiazol-4-amine hydrobromide.
Experimental Protocols:
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Step 1: Hantzsch Thiazole Synthesis (General Procedure): A common method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3] This typically involves the reaction of an α-haloketone or α-haloaldehyde with thiourea. The reaction is often carried out in a solvent such as ethanol, and upon completion, the product is typically isolated by neutralization and extraction.[3][4]
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Step 2: Bromination (General Procedure): The bromination of 2-aminothiazoles can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation. The reaction is typically performed in a suitable solvent like acetic acid or a chlorinated solvent.[5] The regioselectivity of the bromination (i.e., whether the bromine adds to the 4- or 5-position of the thiazole ring) can be influenced by the reaction conditions and the substituents already present on the ring.
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Step 3: Hydrobromide Salt Formation (General Procedure): The hydrobromide salt is formed by treating the free base (2-amino-4-bromothiazole) with hydrobromic acid in a suitable solvent. The salt often precipitates from the solution and can be collected by filtration and then dried.
Purification:
Purification of the final product, 2-Bromothiazol-4-amine hydrobromide, would typically be achieved by recrystallization from an appropriate solvent or solvent mixture. The choice of solvent would need to be determined experimentally to ensure high purity and good recovery of the crystalline product.
Spectral Data (Predicted and Analogous Compounds)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 5-position of the thiazole ring. The chemical shift of this proton would be influenced by the electron-withdrawing bromine atom at the 2-position and the amino group at the 4-position. The protons of the amine group would likely appear as a broad singlet, and the protons of the hydrobromide counter-ion would also be present.
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¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals for the carbon atoms of the thiazole ring. The chemical shifts of these carbons will be influenced by the attached heteroatoms (N and S) and the substituents (Br and NH₂). The carbon bearing the bromine atom (C2) is expected to be significantly shifted compared to the unsubstituted 2-aminothiazole.
Infrared (IR) Spectroscopy:
The IR spectrum of 2-Bromothiazol-4-amine hydrobromide is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine group.
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C=N stretching: A peak in the region of 1600-1650 cm⁻¹ characteristic of the thiazole ring.
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C-N stretching: Absorption in the 1350-1250 cm⁻¹ region.
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C-Br stretching: A peak in the lower frequency region, typically below 700 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum of 2-Bromothiazol-4-amine hydrobromide would show the molecular ion peak corresponding to the free base (2-Bromothiazol-4-amine) after the loss of HBr. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom (approximately equal intensity peaks for M+ and M+2). Fragmentation patterns would likely involve the loss of bromine and other characteristic fragments of the thiazole ring.
Reactivity and Potential Applications
2-Aminothiazole and its derivatives are known to be versatile intermediates in organic synthesis.[6] The amine group can act as a nucleophile in reactions with various electrophiles, allowing for the introduction of a wide range of substituents. The bromine atom at the 2-position can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and build more complex molecular architectures.
Given these reactive handles, 2-Bromothiazol-4-amine hydrobromide is a valuable precursor for the synthesis of libraries of compounds for screening in drug discovery programs. The 2-aminothiazole scaffold is a common feature in many biologically active molecules, and the ability to functionalize both the amine and the brominated position provides a powerful tool for structure-activity relationship (SAR) studies.
Illustrative Reaction Pathway:
Caption: Potential synthetic transformations of 2-Bromothiazol-4-amine.
Safety and Handling
Based on the available hazard information, 2-Bromothiazol-4-amine hydrobromide should be handled with care in a well-ventilated laboratory environment.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Hazard Statements: [1]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Statements: [1]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
2-Bromothiazol-4-amine hydrobromide is a valuable chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. While a complete experimental dataset for its physical and spectral properties is not yet widely available, this technical guide provides a solid foundation based on the known characteristics of related compounds and general chemical principles. The synthetic pathways and potential reactivity outlined here offer a roadmap for researchers looking to utilize this compound in their synthetic endeavors. As with any chemical, proper safety precautions should be strictly followed during handling and use. Further experimental investigation is encouraged to fully elucidate the properties of this promising building block.
References
- 1. 2-Amino-5-bromothiazole hydrobromide | CAS#:61296-22-8 | Chemsrc [chemsrc.com]
- 2. 2-Bromothiazol-4-amine hydrobromide | 41731-35-5 | FB153865 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 6. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
